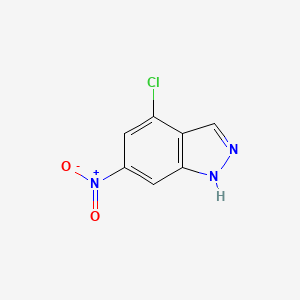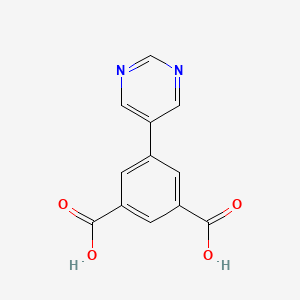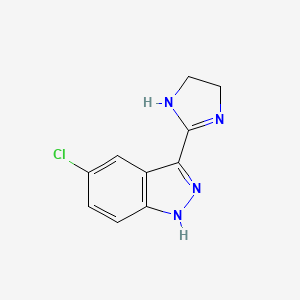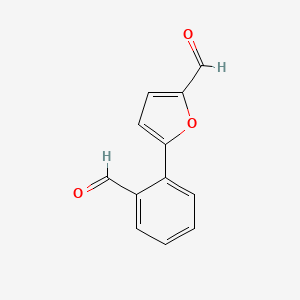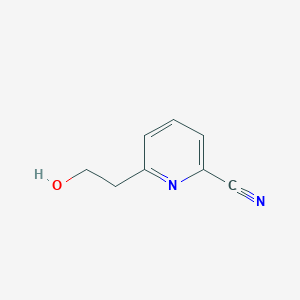![molecular formula C6H10ClN3O2 B11764236 (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of three nitrogen atoms in the structure makes it a triaza compound, and the hydrochloride form indicates that it is a salt formed with hydrochloric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride typically involves a multi-step process. One common method is the Diels-Alder reaction, where spiro[4.4]nona-2,7-diene-1,6-dione acts as a dienophile component. This reaction is followed by immediate aromatization of the adduct . The active diene component can be generated using systems such as tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF3 .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of spiro[4.4]nonane-1,6-dione. The choice of hydrogenation catalysts and reagents significantly affects the stereoselectivity of the products . Solvent selection also plays a crucial role in product selectivity, with alcohol solvents potentially leading to the opening of the spiro-ring .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic hydrogenation can convert it into spiro[4.4]nonane-1,6-diols.
Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin reagent is commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts such as Pd/CaCO3 are employed.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Formation of spiro[4.4]nonane derivatives.
Reduction: Production of spiro[4.4]nonane-1,6-diols.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(S)-1,3,7-Triazaspiro[44]nonane-2,4-dione hydrochloride is unique due to its triaza structure and spirocyclic core This combination provides distinct chemical properties and reactivity compared to other spirocyclic compounds
Propriétés
Formule moléculaire |
C6H10ClN3O2 |
|---|---|
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
(5S)-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H/t6-;/m0./s1 |
Clé InChI |
ZRQXPZYMMGPCTM-RGMNGODLSA-N |
SMILES isomérique |
C1CNC[C@]12C(=O)NC(=O)N2.Cl |
SMILES canonique |
C1CNCC12C(=O)NC(=O)N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


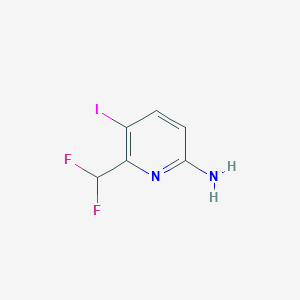
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)





